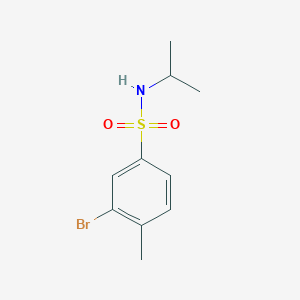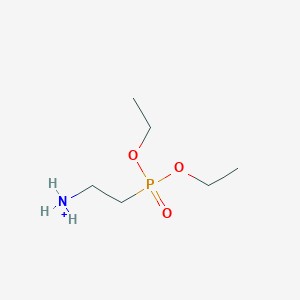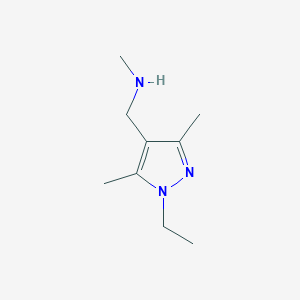
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione
Overview
Description
(5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione: is a chiral heterocyclic compound that belongs to the class of oxazolidine derivatives. This compound is characterized by its unique structural features, which include a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of chiral centers at the 4 and 5 positions adds to its stereochemical complexity, making it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chiral amine with a thiocarbonyl compound in the presence of a base. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and selectivity for the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In organic chemistry, (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and the development of chiral catalysts.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of drugs with specific chiral properties. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a chiral auxiliary in various chemical processes enhances the efficiency and selectivity of industrial syntheses.
Mechanism of Action
The mechanism of action of (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The compound’s chiral centers and functional groups enable it to bind selectively to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor binding, or interaction with nucleic acids, depending on the specific application and target.
Comparison with Similar Compounds
(5S,4R)-isocycloseram: A structurally related compound with similar chiral centers and functional groups.
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone: Another oxazolidine derivative with comparable stereochemistry.
Uniqueness: (5S,4R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. Its specific stereochemistry also differentiates it from other oxazolidine derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-7-9(12-10(13)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,13)/t7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSZLXCAZDPTNY-VXNVDRBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=S)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428807 | |
| Record name | ST50825352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91794-28-4 | |
| Record name | ST50825352 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)
